5,5'-Methylenedisalicylic acid

Descripción

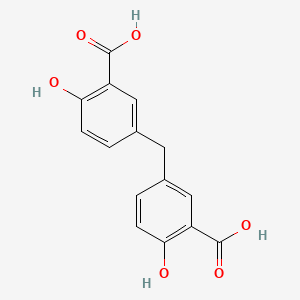

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-[(3-carboxy-4-hydroxyphenyl)methyl]-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c16-12-3-1-8(6-10(12)14(18)19)5-9-2-4-13(17)11(7-9)15(20)21/h1-4,6-7,16-17H,5H2,(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWQFKVGACKJIAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074481 | |

| Record name | 5,5'-Methylenedisalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122-25-8 | |

| Record name | 5,5′-Methylenedisalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,5'-Methylenedisalicyclic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,5'-Methylenedisalicylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14778 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,5'-Methylenedisalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5'-methylenedi(salicylic acid) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,5'-METHYLENEDISALICYCLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KF4FVV76N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Chemical Transformations of 5,5 Methylenedisalicylic Acid

Established Synthetic Pathways for the Preparation of 5,5'-Methylenedisalicylic Acid

The primary and most well-established method for synthesizing this compound involves the condensation reaction of salicylic (B10762653) acid with a source of formaldehyde (B43269). This electrophilic substitution reaction targets the position para to the hydroxyl group on the salicylic acid ring, which is activated towards electrophilic attack.

Commonly, paraformaldehyde is used as the formaldehyde source. The reaction is typically catalyzed by a strong acid. Historically, sulfuric acid has been employed for this purpose. However, alternative catalysts have been developed to create more environmentally benign processes. One such method utilizes p-toluenesulfonic acid as a catalyst in an aqueous medium, which simplifies the workup procedure by avoiding the need for neutralization of a strong mineral acid. google.com

The reaction conditions, including the choice of solvent, catalyst, temperature, and reactant stoichiometry, are critical in determining the yield and purity of the final product. For instance, a method has been described that involves mixing salicylic acid, paraformaldehyde, and an organic acidic solvent, followed by the addition of a mineral acid and heating. google.com Another approach reacts salicylic acid and paraformaldehyde in water, using p-toluenesulfonic acid as a catalyst at temperatures between 95-100°C. google.com The molar ratio of salicylic acid to paraformaldehyde is also a key parameter, with ratios around 1:0.7 to 1:1 being reported. google.com

Table 1: Comparison of Established Synthetic Pathways for this compound

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Reactants | Salicylic acid, Paraformaldehyde | Salicylic acid, Paraformaldehyde |

| Solvent | Water google.com | Organic acidic solvent (e.g., formic acid) google.com |

| Catalyst | p-Toluenesulfonic acid google.com | Mineral acid google.com |

| Temperature | 95-100°C google.com | 50-80°C google.com |

| Key Features | Aqueous solvent system, avoids strong mineral acids google.com | Use of organic acid as solvent google.com |

Design and Synthesis of Novel this compound Derivatives and Analogues

The bifunctional nature of this compound, possessing both carboxylic acid and phenolic hydroxyl groups, makes it a versatile scaffold for the synthesis of a wide range of derivatives and analogues. cymitquimica.com These modifications can be targeted at either the hydroxyl or the carboxylic acid functionalities, or both, to generate molecules with tailored properties.

Acetylation Strategies for Modified this compound Derivatives

The phenolic hydroxyl groups of this compound can be readily acetylated to form the corresponding diacetyl derivative. drugfuture.com Acetylation is a common strategy to modify the properties of phenolic compounds, often altering their solubility and reactivity. This transformation is typically achieved by reacting this compound with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base catalyst. The resulting diacetyl derivative is characterized by the conversion of the two phenolic hydroxyl groups into acetate (B1210297) esters. drugfuture.com This modification can serve as a protecting group strategy in multi-step syntheses or be used to modulate the biological activity of the parent compound.

Table 2: Acetylation of this compound

| Reactant | Acetylating Agent | Product |

|---|---|---|

| This compound | Acetic Anhydride | Diacetyl-5,5'-methylenedisalicylic acid drugfuture.com |

Conjugation Reactions (e.g., Thiadiazole Conjugation)

The carboxylic acid groups of this compound are prime sites for conjugation reactions to introduce new functional moieties. One such modification is the conjugation with heterocyclic rings like thiadiazole. Thiadiazoles are a class of five-membered heterocyclic compounds containing sulfur and nitrogen atoms, and their derivatives are of interest in various fields of chemistry. nih.govnih.gov

The synthesis of a thiadiazole conjugate of this compound would typically proceed through the activation of the carboxylic acid groups, for example, by converting them to acid chlorides or esters. These activated intermediates can then react with a suitable nucleophile, such as a thiosemicarbazide, followed by a cyclization step to form the 1,3,4-thiadiazole (B1197879) ring. semanticscholar.org This approach allows for the covalent linking of the this compound scaffold to a thiadiazole unit, creating a larger, more complex molecular architecture.

Schiff Base Formation for Multidentate Ligand Generation

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or a ketone. ijacskros.comrecentscientific.com While this compound does not inherently contain an aldehyde or ketone group, it can be chemically modified to incorporate such functionalities. For instance, the carboxylic acid groups could be reduced to aldehydes.

More directly, the phenolic hydroxyl and carboxylic acid groups of this compound make it an excellent candidate to act as a multidentate ligand in coordination chemistry. cymitquimica.com It can coordinate with metal ions through the oxygen atoms of the carboxylate and phenolate (B1203915) groups. These metal complexes can then serve as platforms for the assembly of more complex structures, potentially involving Schiff base ligands that coordinate to the same metal center. The geometry of the resulting metal complex is influenced by the coordination preferences of the metal ion and the steric and electronic properties of the ligands. nih.gov

Mechanistic Investigations of Reactions Involving this compound (e.g., Decarboxylation under Hydrothermal Conditions)

Understanding the reaction mechanisms of this compound under various conditions is crucial for controlling its transformations. One reaction of fundamental interest is its decarboxylation, particularly under hydrothermal conditions, which are relevant to various chemical processes.

The decarboxylation of aromatic carboxylic acids can be influenced by factors such as temperature, pressure, and the presence of substituents on the aromatic ring. nist.govresearchgate.net For this compound, the presence of the hydroxyl group ortho to the carboxylic acid is expected to play a significant role in the decarboxylation mechanism. It has been shown that for salicylic acid itself, the decarboxylation can proceed through a mechanism involving the transfer of a proton, potentially facilitated by water molecules in a cyclic transition state under hydrothermal conditions. mdpi.com

The reaction likely begins with the protonation of the carbon atom to which the carboxyl group is attached, followed by the cleavage of the carbon-carbon bond, releasing carbon dioxide. mdpi.com The stability of the resulting intermediate is a key factor in determining the reaction rate. The presence of hydroxyl groups can stabilize intermediates through resonance effects. Studies on related aromatic acids have shown that decarboxylation rates are significantly higher for hydroxy-activated benzoic acids compared to unactivated ones. nist.gov Under hydrothermal conditions, the decarboxylation of this compound would lead to the formation of 4,4'-dihydroxydiphenylmethane.

Table 3: Mechanistic Aspects of Decarboxylation

| Reaction | Key Influencing Factors | Proposed Mechanism | Product |

|---|---|---|---|

| Decarboxylation of this compound | Temperature, Pressure, Hydrothermal conditions nist.govresearchgate.net | Proton transfer followed by C-C bond cleavage, potentially via a cyclic transition state with water mdpi.com | 4,4'-dihydroxydiphenylmethane, Carbon dioxide |

Coordination Chemistry of 5,5 Methylenedisalicylic Acid

Ligand Design Principles and Chelation Properties of 5,5'-Methylenedisalicylic Acid

This compound is an exemplary chelating agent due to its inherent structural features. The molecule possesses two salicylate (B1505791) moieties, each containing two potential donor sites: the phenolic oxygen and the carboxylate oxygen atoms. This arrangement allows each salicylate unit to act as a bidentate ligand, binding to a metal ion to form a stable six-membered chelate ring. mdpi.com The chelation process significantly enhances the thermodynamic stability of the resulting metal complex compared to coordination with analogous monodentate ligands, an effect known as the chelate effect.

The key design principle of this ligand is the methylene (B1212753) bridge (-CH2-) that connects the two salicylate units. This bridge imparts a degree of flexibility to the ligand, allowing the two chelating sites to coordinate with metal ions in several ways. It can coordinate to a single metal center, potentially acting as a tetradentate ligand, or it can bridge two different metal centers, facilitating the formation of binuclear or polynuclear complexes. This binucleating capability is a direct consequence of the spatial separation and orientation of the two salicylate groups, making it a valuable tool in the construction of complex supramolecular architectures. The binding affinity and coordination mode are influenced by factors such as the nature of the metal ion, the pH of the solution (which dictates the deprotonation state of the carboxylic acid and phenolic hydroxyl groups), and the solvent system used.

Synthesis and Structural Elucidation of Metal Complexes with this compound Ligands

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in a solvent. The choice of solvent is crucial as it must dissolve both the ligand and the metal salt, and the reaction conditions, such as temperature and pH, can be adjusted to promote the crystallization of the desired product.

Transition Metal Complexes of this compound (e.g., Co(II), Ni(II), Cu(II), Mn(II), Zn(II), Fe(II), Fe(III))

Complexes of this compound with first-row transition metals are of significant interest. These complexes are generally prepared by reacting the ligand with metal chlorides, acetates, or sulfates in solvents like ethanol (B145695) or methanol-water mixtures. The salicylate group is known to form stable complexes with a variety of transition metals. mdpi.com In these complexes, the ligand typically coordinates in a bidentate fashion through the carboxylate oxygen and the phenolic oxygen after deprotonation. Given the ligand's structure, it can form mononuclear complexes where one or more ligand molecules coordinate to a central metal ion, or it can bridge two metal centers to form binuclear species. For instance, with a metal like Copper(II), both monomeric and dimeric structures have been observed with similar salicylate-type ligands. mdpi.com The stoichiometry of the resulting complexes, commonly found to be 1:1 or 1:2 (metal:ligand), depends on the reaction conditions and the coordination preference of the metal ion. mdpi.com

Table 1: Examples of Transition Metals and Their Common Oxidation States in Coordination Complexes

| Metal | Common Oxidation States |

|---|---|

| Cobalt | Co(II), Co(III) |

| Nickel | Ni(II) |

| Copper | Cu(II) |

| Manganese | Mn(II), Mn(III) |

| Zinc | Zn(II) |

Rare Earth Metal Complexes of this compound (e.g., La, Ce, Pr, Nd, Sm, Gd, Ho, Yb, Y)

The coordination chemistry of this compound with rare earth metals (lanthanides) is characterized by the large ionic radii and high positive charges of these metal ions. These properties typically lead to high coordination numbers, commonly 8 or 9, and sometimes even higher. nih.govnih.gov The synthesis of lanthanide complexes follows similar procedures to those for transition metals, often using lanthanide nitrate (B79036) or chloride salts. nih.gov Due to their size, lanthanide ions can accommodate multiple ligands or solvent molecules in their coordination sphere. The this compound ligand can bridge multiple lanthanide centers, leading to the formation of coordination polymers or metal-organic frameworks (MOFs) with intricate three-dimensional structures. researchgate.net The interaction is primarily electrostatic, consistent with the classification of lanthanide ions as hard acids that prefer to bond with hard oxygen donor atoms. nih.gov

Table 2: Representative Rare Earth Metals for Complexation

| Metal | Symbol |

|---|---|

| Lanthanum | La |

| Cerium | Ce |

| Praseodymium | Pr |

| Neodymium | Nd |

| Samarium | Sm |

| Gadolinium | Gd |

| Holmium | Ho |

| Ytterbium | Yb |

Stereochemical and Geometrical Investigations of this compound Metal Chelates (e.g., Square Planar, Distorted Tetrahedral, Octahedral)

The geometry of metal chelates formed with this compound is dictated by the coordination number and electronic configuration of the central metal ion. Transition metal complexes exhibit a variety of stereochemistries. escholarship.org

Octahedral geometry is common for six-coordinate metal ions such as Co(II), Ni(II), and Fe(III). mdpi.com In a mononuclear complex, this could be achieved by the coordination of two or three bidentate salicylate moieties from different ligand molecules, with the remaining coordination sites occupied by solvent molecules like water.

Tetrahedral or Distorted Tetrahedral geometry is often observed for four-coordinate complexes, particularly with ions like Zn(II), Co(II), and Cu(II). nepjol.info

Square Planar geometry is characteristic of four-coordinate d⁸ metal ions like Ni(II) and is also found in some Cu(II) complexes. wikipedia.orgnih.gov

The flexible methylene bridge allows the two salicylate chelating units to adapt to the geometric preferences of the metal center. For lanthanides, the geometries are more complex due to their high coordination numbers, with structures like capped square antiprisms or tricapped trigonal prisms being common. researchgate.net

Binuclear and Multinuclear Metal Complex Architectures Incorporating this compound

The structure of this compound is ideally suited for the formation of binuclear and multinuclear complexes. The two salicylate groups can bridge two metal centers, with the methylene linker controlling the distance and orientation between them. This can lead to discrete dinuclear molecules, where two metal ions are held in proximity by two bridging ligands. nih.gov Such structures are of interest in the study of magnetic interactions between metal centers. For example, binuclear copper(II) complexes with similar salicylate ligands have been shown to feature bridging carboxylate groups. mdpi.com Furthermore, the carboxylate groups themselves can adopt various bridging modes (e.g., syn-syn), further contributing to the formation of polynuclear clusters or one-, two-, or three-dimensional coordination polymers. nih.gov The self-assembly of these complex architectures is a spontaneous process guided by the coordination preferences of the metal and the geometry of the ligand. nih.gov

Spectroscopic and Analytical Characterization of this compound Coordination Compounds (e.g., UV-Vis, IR, Mass Spectrometry, NMR, XRD, TEM, TGA)

A comprehensive suite of analytical techniques is employed to fully characterize the coordination compounds of this compound.

Infrared (IR) Spectroscopy : IR spectroscopy is fundamental for confirming the coordination of the ligand to the metal ion. Upon complexation, the characteristic stretching frequency of the carboxylic acid's C=O group (typically around 1680-1700 cm⁻¹) shifts to lower wavenumbers. Additionally, the broad O-H stretching band of the carboxylic acid and phenolic groups disappears or shifts, indicating deprotonation and coordination of the oxygen atoms. mdpi.comsapub.org The presence of new bands at lower frequencies can be attributed to the formation of metal-oxygen (M-O) bonds. mdpi.com

UV-Visible (UV-Vis) Spectroscopy : This technique provides information about the electronic transitions within the complex. For transition metal complexes, the spectra typically show d-d transitions, which are characteristic of the metal ion's d-electron configuration and coordination geometry. sapub.org Intense charge-transfer bands, arising from electron transfer between the ligand and the metal, are also commonly observed. sapub.org

Mass Spectrometry (MS) : Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight of the complex and confirm its composition and stoichiometry. The fragmentation pattern can also provide clues about the structure of the complex. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes (e.g., Zn(II), La(III)). Changes in the chemical shifts of the aromatic protons and carbons upon complexation provide evidence of coordination. sapub.org For paramagnetic complexes, NMR signals are often broadened, but the technique can still yield structural information.

X-ray Diffraction (XRD) : Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional structure of a coordination compound in the solid state. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. researchgate.net Powder XRD (PXRD) is used to confirm the phase purity of the bulk sample.

Transmission Electron Microscopy (TEM) : TEM can be used to investigate the morphology and size of crystalline or nanoscale materials formed by the coordination complexes.

Thermogravimetric Analysis (TGA) : TGA is used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules (e.g., water). The analysis involves heating the sample at a controlled rate and monitoring the mass loss, which typically occurs in distinct steps corresponding to the loss of solvent and then the decomposition of the organic ligand.

Table 3: Summary of Analytical Techniques and Their Applications

| Technique | Information Obtained |

|---|---|

| IR Spectroscopy | Confirmation of ligand coordination, identification of functional groups involved in bonding. |

| UV-Vis Spectroscopy | Electronic transitions (d-d, charge transfer), information on coordination geometry. |

| Mass Spectrometry | Molecular weight, stoichiometry, and fragmentation patterns. |

| NMR Spectroscopy | Structural information for diamagnetic complexes. |

| X-ray Diffraction | Definitive molecular structure, bond lengths, bond angles, crystal packing. |

| TEM | Morphology and particle size of materials. |

| TGA | Thermal stability, presence of solvent molecules, decomposition pathway. |

Biological and Medicinal Chemistry Research on 5,5 Methylenedisalicylic Acid

Enzymatic Inhibition Studies of 5,5'-Methylenedisalicylic Acid and its Analogues

This compound has been identified as an inhibitor of DNA Methyltransferase 1 (DNMT1), an enzyme crucial for maintaining DNA methylation patterns after replication. nih.gov Alterations in the function of DNMTs have been linked to cancer and other diseases. nih.gov The inhibition of DNMT1 by this compound occurs in the low micromolar range, with a reported IC50 value of 4.79 μM. nih.gov This inhibitory activity presents a potential therapeutic strategy for diseases characterized by aberrant DNA methylation, such as cancer. nih.gov

The mechanism of DNMT1 inhibition by non-nucleoside analogs like this compound can involve binding to the catalytic site or allosteric sites, thereby blocking the enzyme's ability to transfer methyl groups to DNA. scbt.com By inhibiting DNMT1, these compounds can lead to the reactivation of tumor suppressor genes that have been silenced by hypermethylation, a common occurrence in cancer. nih.govmdpi.com The development of non-nucleoside inhibitors is a significant area of research, as they may offer advantages over nucleoside analogs, which can be incorporated into DNA and cause toxicity. nih.govfrontiersin.org

Research into analogues of this compound has led to the development of other potent DNMT inhibitors. For instance, a compound structurally related to this compound, NSC 14778, has been identified as a lead scaffold for designing new molecules with potential DNMT inhibitory activity. tandfonline.com This has spurred the synthesis of hybrid molecules, such as resveratrol-salicylate derivatives, which have also shown promise as DNMT inhibitors. tandfonline.com

Table 1: DNMT1 Inhibition Data

| Compound | IC50 (µM) |

|---|---|

| This compound | 4.79 nih.gov |

Derivatives of methylenedisalicylic acid have been synthesized and evaluated for their inhibitory effects on protein tyrosine phosphatases (PTPs), with a particular focus on Protein Tyrosine Phosphatase 1B (PTP1B). nih.gov PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. nih.govfrontiersin.org

In one study, two specific methylenedisalicylic acid derivatives, designated as compounds 8 and 9, demonstrated significant inhibitory activity against PTP1B. nih.gov These compounds were found to be reversible and slow-binding inhibitors. nih.gov The inhibitory constants (Ki) for compounds 8 and 9 against PTP1B were 9.4 µM and 6.3 µM, respectively. nih.gov Notably, these derivatives exhibited selectivity for PTP1B over the closely related T-cell protein tyrosine phosphatase (TC-PTP). nih.gov

The therapeutic potential of these inhibitors was further investigated in a mouse model of diet-induced obesity. nih.gov Administration of compound 8 to mice on a high-fat diet resulted in a significant suppression of weight gain and a reduction in adipocyte fat storage. nih.gov These findings underscore the potential of methylenedisalicylic acid derivatives as therapeutic agents for managing obesity and related metabolic disorders. nih.gov

Table 2: PTP1B Inhibition by Methylenedisalicylic Acid Derivatives

| Compound | Ki (µM) against PTP1B | Selectivity over TC-PTP |

|---|---|---|

| 8 | 9.4 nih.gov | 4-fold nih.gov |

This compound (MDSA) has been shown to modulate bacterial quorum sensing systems, which are cell-to-cell communication processes that bacteria use to coordinate gene expression based on population density. nih.govnih.gov In Staphylococcus aureus, a significant human pathogen, quorum sensing regulates the expression of virulence factors and is crucial for its pathogenicity. nih.gov

MDSA has been identified as an inhibitor of MgrA, a global transcriptional regulator in S. aureus that plays a key role in virulence. nih.gov It achieves this by blocking the DNA binding of MgrA. nih.gov Furthermore, MDSA enhances the phosphorylation of SarA and MgrA by inhibiting the Ser/Thr phosphatase Stp1, with an IC50 of 9.68 ± 0.52 μM. nih.gov The phosphorylation state of these regulators is critical for their activity and, consequently, for the control of virulence gene expression. nih.govresearchgate.net

By targeting Stp1, MDSA disrupts the normal regulatory circuits controlling virulence in S. aureus. nih.gov This interference with the quorum sensing system can lead to a reduction in the production of virulence factors, such as α-toxin, and an alteration in the expression of other proteins like protein A. nih.gov The ability of MDSA to attenuate the virulence of S. aureus highlights its potential as a lead compound for the development of new anti-infective therapies that target bacterial communication rather than bacterial growth, a strategy that may reduce the selective pressure for antibiotic resistance. nih.govnih.gov

The methyltransferase (MTase) enzyme of flaviviruses, such as Dengue, West Nile, and Zika viruses, is an essential component of the viral replication machinery. nih.govutmb.edu This enzyme is responsible for capping the 5' end of the viral RNA, a process crucial for RNA stability and translation. utmb.edunih.gov Consequently, the flaviviral MTase has emerged as a promising target for the development of broad-spectrum antiviral drugs. nih.govarizona.edu

Research has focused on identifying small molecule inhibitors that can block the activity of this enzyme. researchgate.net While direct studies on this compound were not found, the exploration of its analogues and other small molecules provides insight into the potential for this class of compounds. High-throughput screening and virtual screening methods have been employed to identify compounds that bind to the S-adenosyl-L-methionine (SAM) binding site of the MTase, thereby inhibiting its function. nih.govarizona.edu

For example, pilot screenings have identified candidate MTase inhibitors, such as NSC 111552 and 288387, which inhibit the binding of a fluorescent analog of SAM to the Dengue virus MTase with low micromolar IC50 values. nih.gov These compounds were shown to directly bind to the MTase and reduce Zika virus replication in cell-based assays without causing cytotoxicity. nih.gov Docking studies have further elucidated how these molecules interact with the SAM-binding region of the enzyme. nih.gov This line of research suggests that analogues of this compound could potentially be designed to target the flaviviral MTase, offering a pathway for the development of novel antiviral therapeutics.

Anti-Inflammatory Research Associated with this compound Derivatives

The high mobility group box 1 (HMGB1) protein is a key molecule that initiates and sustains inflammation following infection or injury. nih.govfrontiersin.org It can form a heterocomplex with the chemokine CXCL12, which then activates the CXCR4 receptor, leading to the recruitment of inflammatory cells. nih.govfrontiersin.org Disrupting this HMGB1·CXCL12 heterocomplex is a promising pharmacological strategy for treating inflammation-related diseases. nih.govnih.gov

Through a combination of virtual screening and NMR validation, 5,5'-methylenedi-2,3-cresotic acid was identified as a potent inhibitor of the chemotactic activity of the HMGB1·CXCL12 heterocomplex. nih.govnih.gov This compound was found to bind to both HMGB1 and CXCL12 individually and also to target the pre-formed heterocomplex. nih.govbiorxiv.org

In cell migration assays, 5,5'-methylenedi-2,3-cresotic acid demonstrated remarkable potency, inhibiting the chemotactic activity of the HMGB1·CXCL12 heterocomplex with an IC50 in the subnanomolar range. nih.govnih.gov This level of inhibition is among the most potent documented to date for this target. nih.govbiorxiv.org These findings position 5,5'-methylenedi-2,3-cresotic acid as a promising lead compound for the development of new anti-inflammatory drugs that specifically target the HMGB1/CXCL12/CXCR4 axis. nih.govnih.gov

Table 3: Inhibitory Activity against HMGB1·CXCL12 Heterocomplex

| Compound | Target | IC50 |

|---|

Investigation of Mechanisms of Action in Inflammatory Signaling Pathways

Research into the precise anti-inflammatory mechanisms of this compound is often contextualized by the broader understanding of salicylates, particularly the closely related compound 5-aminosalicylic acid (5-ASA), also known as mesalamine. The anti-inflammatory actions of these compounds are multifaceted, involving the modulation of several key signaling pathways that regulate immune responses. droracle.ainih.gov

A primary mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a critical transcription factor that controls the expression of numerous genes involved in inflammation, including those for pro-inflammatory cytokines, chemokines, and adhesion molecules. nih.gov Salicylates are thought to suppress the activation of NF-κB, thereby downregulating the inflammatory cascade. nih.govmdpi.com

Another significant target is the arachidonic acid pathway. nih.govmdpi.com this compound and its analogs can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. mdpi.com This inhibition reduces the production of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. droracle.aimdpi.com

Furthermore, salicylates are believed to exert their effects through the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ). nih.gov PPAR-γ is a nuclear receptor highly expressed in colon epithelial cells that plays a crucial role in controlling inflammation, cell growth, and apoptosis. nih.gov Activation of PPAR-γ by compounds like 5-ASA can lead to a reduction in colonic inflammation. nih.gov The compound also functions as an antioxidant and scavenger of reactive oxygen species (ROS), which can act as second messengers in inflammatory processes. nih.govmdpi.com

Antimicrobial Activity of this compound and its Metal Complexes

While research on the antimicrobial properties of this compound alone is limited, extensive studies have been conducted on the antimicrobial activity of metal complexes involving similar ligands. The chelation of metal ions with organic ligands, such as salicylate (B1505791) derivatives, can significantly enhance their antimicrobial potential. amazonaws.comnih.gov This increased activity is often explained by chelation theory, which posits that the coordination of a metal ion reduces its polarity. This reduction in polarity increases the lipophilicity of the complex, facilitating its penetration through the lipid membranes of microorganisms like bacteria and fungi. amazonaws.comnih.gov

Various transition metal complexes have shown broad-spectrum antimicrobial activity. For instance, metal complexes with ligands containing nitrogen and oxygen donor atoms (similar to this compound) have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com Studies on different metal-based compounds have revealed that their efficacy can be influenced by the specific metal ion, the ligand structure, and the coordination geometry of the resulting complex. nih.gov

Table 1: General Antimicrobial Activity of Metal Complexes

| Metal Ion | General Observation | Potential Mechanism |

|---|---|---|

| Copper (Cu) | Often shows enhanced activity compared to the free ligand. | Interferes with bacterial metabolic processes. nih.gov |

| Zinc (Zn) | Activity can be significantly influenced by the complex's geometry. nih.gov | Destabilizes microbial membranes. |

| Silver (Ag) | Exhibits obvious antimicrobial effects. scispace.com | Inactivates microbial metabolism. scispace.com |

| Cobalt (Co) | Forms beneficial low molecular weight complexes. scispace.com | Not fully elucidated. |

It is generally observed that the metal complexes exhibit greater antimicrobial activity than the free ligands. amazonaws.comscispace.com For example, copper(II) complexes with heterocyclic sulfonamides have been found to possess greater antimicrobial activity against both Gram-positive and Gram-negative bacteria compared to the free sulfonamides. nih.gov Similarly, zinc(II) complexes have demonstrated significant antimicrobial potential, which is influenced by their specific structures. nih.gov

Anti-Cancer Research and Therapeutic Potential of this compound

The anti-cancer potential of this compound is primarily inferred from research on related salicylate compounds like 5-aminosalicylic acid (5-ASA). mdpi.com These compounds have been investigated for their ability to inhibit the proliferation of tumor cells and for their potential role in the chemoprevention of cancers, particularly colorectal cancer (CRC). mdpi.com

The mechanisms underlying the anti-neoplastic effects are diverse. One key area of investigation is the interference with the Wnt/β-catenin signaling pathway, which is frequently dysregulated in CRC. mdpi.com Salicylates have been shown to suppress this pathway, which can lead to a reduction in tumor cell growth. mdpi.com Additionally, the anti-inflammatory properties of these compounds, such as the inhibition of COX and LOX pathways and the activation of PPAR-γ, contribute to their anti-cancer effects, as chronic inflammation is a known risk factor for cancer development. mdpi.comnih.gov

Potential as CDK Inhibitor and Induction of Apoptosis in Cancer Cell Lines

The role of this compound as a direct inhibitor of cyclin-dependent kinases (CDKs) is not well-established. However, the broader strategy of inhibiting CDKs is a promising avenue in cancer therapy. jci.orgmdpi.com CDKs, particularly CDK4 and CDK6, are crucial regulators of the cell cycle. nih.gov Their inhibition can lead to cell cycle arrest, typically in the G1 phase, preventing cancer cells from proliferating. mdpi.com

Pharmacological inhibition of CDK4/6 has emerged as a successful therapeutic approach in several cancers. nih.gov These inhibitors can also induce apoptosis (programmed cell death) in cancer cells. nih.gov Research has shown that CDK4/6 inhibition can lead to the dephosphorylation and nuclear translocation of the tumor suppressor protein p73, which in turn transcriptionally activates Death Receptor 5 (DR5). nih.gov The activation of the DR5 pathway is a key component of the extrinsic apoptotic pathway, making cancer cells more susceptible to apoptosis-inducing agents. nih.gov Combining CDK inhibitors with standard chemotherapy has been shown to potentiate apoptosis and suppress tumor growth. nih.gov While direct evidence for this compound is lacking, the induction of apoptosis in colorectal cancer cells has been observed with topical administration of mesalamine (5-ASA). mdpi.com

Pharmacokinetic and Metabolic Research of this compound in Biological Systems

The pharmacokinetics of this compound are expected to follow the general patterns observed for other salicylic (B10762653) acid derivatives. After administration, these compounds undergo absorption, distribution, metabolism, and excretion (ADME). mdpi.com A significant metabolic pathway for drugs containing a carboxylic acid group is the formation of acyl glucuronide conjugates in the liver. researchgate.net This process increases the water solubility and molecular weight of the compound, facilitating its excretion in both urine and bile. researchgate.net

For orally administered salicylates, a major portion can be subject to presystemic elimination, where the drug is metabolized, for example by N-acetylation, in the intestinal mucosa and during its first pass through the liver. nih.gov This first-pass metabolism can result in relatively low plasma concentrations of the parent drug compared to its metabolites. nih.gov For instance, studies with 5-ASA show it is rapidly eliminated, while its N-acetylated metabolite (Ac-5-ASA) is excreted more slowly via the kidneys. nih.govnih.gov The pharmacokinetics can also be nonlinear, suggesting that metabolic pathways, such as N-acetylation, may become saturated at higher doses. nih.gov

Species-Specific Excretion Patterns and Biliary Excretion Dynamics

The excretion of foreign compounds like this compound can occur through urine and bile, and the balance between these pathways can vary significantly between different species. Biliary excretion is a key mechanism for the elimination of larger, polar molecules, particularly anionic compounds and their metabolites, such as glucuronide conjugates. researchgate.net

The liver plays a central role in this process, with distinct transport systems for secreting different types of compounds into the bile. For example, evidence suggests that separate transport systems exist for sulfated and unsulfated bile acids, with sulfated compounds potentially sharing secretory pathways with other organic anions. nih.gov The molecular properties of a compound, including its molecular weight, polarity, and the presence of specific functional groups like carboxylic acids, are critical determinants of its likelihood of being excreted in the bile. researchgate.net The formation of glucuronide conjugates is a key metabolic step that often precedes and facilitates hepatobiliary disposition. pageplace.de

Structure-Activity Relationship (SAR) Studies of this compound Derivatives for Optimized Biological Activities

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the therapeutic properties of a lead compound. By systematically modifying the chemical structure of a molecule like this compound, researchers can identify which functional groups are essential for its biological activity and which can be altered to enhance potency, improve selectivity, or reduce toxicity. drugdesign.org

For salicylic acid derivatives, SAR studies have provided valuable insights. For example, modifications to the carboxylic acid group, the hydroxyl group, or substitutions on the benzene (B151609) ring can dramatically alter the compound's anti-inflammatory activity. nih.gov Research focused on developing potent NF-κB inhibitors from salicylic acid has shown that amidation of the carboxylic group or adding a chlorine atom at the 5-position can increase its inhibitory effects. nih.gov

Table 2: Example of SAR Modifications on Salicylic Acid for NF-κB Inhibition nih.gov

| Modification | Effect on Activity | Example Derivative |

|---|---|---|

| Amidation of carboxylic group | Increased inhibitory activity | Salicylamide |

| Chlorination at 5-position | Increased inhibitory activity | 5-Chlorosalicylic acid |

| Simultaneous amidation and chlorination | Additive inhibitory activity | 5-Chlorosalicylamide (5-CSAM) |

These studies demonstrate how targeted chemical modifications, guided by SAR principles, can lead to the development of derivatives with significantly improved biological profiles compared to the parent compound. nih.gov The introduction of different alkyl groups, for instance, can affect the metabolism rate and bioavailability of the drug. youtube.com

Applications of 5,5 Methylenedisalicylic Acid in Materials Science and Engineering

Polymer Science Applications of 5,5'-Methylenedisalicylic Acid

While the structure of this compound suggests its potential as a monomer or a property-modifying additive in polymer chemistry, detailed research on these specific applications is not extensively documented in publicly available scientific literature. The following sections outline the prospective roles it could play, though specific examples of its use remain areas for future research and development.

Utilization as a Monomer in High-Performance Polymer Synthesis (e.g., Polybenzoxazoles)

High-performance polymers, such as polybenzoxazoles (PBOs), are known for their exceptional thermal stability, mechanical strength, and chemical resistance. australiansciencejournals.com The synthesis of these polymers often involves the polycondensation of monomers containing specific functional groups. For instance, PBOs are typically synthesized from the reaction of bis-o-aminophenols and dicarboxylic acids or their derivatives. researchgate.net

Theoretically, the carboxylic acid and hydroxyl groups on the this compound molecule could be chemically modified to create a monomer suitable for polymerization into high-performance polymers. However, current research has not extensively explored or reported the use of this compound as a direct monomer in the synthesis of polybenzoxazoles or other similar high-performance polymers.

Role in Modifying Polymer Properties for Enhanced Performance

The incorporation of additives is a common strategy to enhance the properties of polymers, such as thermal stability, UV resistance, and mechanical strength. kuraray.com Given its aromatic structure and the presence of hydroxyl groups, this compound could potentially act as a stabilizer or a modifying agent in various polymer matrices.

Intercalation Chemistry of this compound in Layered Materials

A significant area of research involving this compound is its use in the synthesis of organic-inorganic hybrid materials through intercalation into layered double hydroxides (LDHs). LDHs, also known as anionic clays, are materials with positively charged layers and an interlayer gallery containing charge-compensating anions and water molecules. mdpi.com

Synthesis and Structural Characterization of this compound-Intercalated Layered Double Hydroxides (LDHs)

The intercalation of this compound (MDSA) into Zn-Al layered double hydroxides has been successfully achieved through an ion-exchange method. acs.org In a typical synthesis, a ZnAl-NO3 LDH precursor is treated with an alkaline solution of MDSA. The nitrate (B79036) anions in the interlayer of the LDH are exchanged with the MDSA dianions.

The structural changes upon intercalation are primarily characterized by X-ray diffraction (XRD). The basal spacing of the LDH, which is the distance between adjacent layers, increases significantly after the intercalation of MDSA. For instance, the basal spacing of a ZnAl-NO3 LDH was reported to increase from 0.90 nm to 1.53 nm after intercalation with MDSA. acs.org This expansion of the interlayer gallery confirms the successful incorporation of the MDSA anions. The arrangement of the intercalated MDSA anions is suggested to be a tilted monolayer of dianions within the LDH galleries. acs.org

Table 1: Structural Characterization Data of MDSA-Intercalated LDH

| Property | ZnAl-NO3 LDH (Precursor) | ZnAl-MDSA LDH |

| Basal Spacing (nm) | 0.90 | 1.53 |

This table is based on data from the synthesis and characterization of this compound-intercalated Zn-Al Layered Double Hydroxides. acs.org

Enhanced UV Absorption Properties of this compound in Hybrid Materials

This compound exhibits excellent UV-absorbing capabilities. acs.org However, its direct application as a UV stabilizer in polymers can be limited by its poor thermal stability. Intercalating MDSA into the protective layers of LDHs creates a hybrid material with enhanced UV absorption properties.

The resulting ZnAl-MDSA LDH composite demonstrates strong UV absorption. When this hybrid material is incorporated into a polymer matrix, such as polypropylene (B1209903) (PP), it can significantly improve the polymer's resistance to UV degradation. For example, the addition of just 1 wt% of ZnAl-MDSA LDH to polypropylene has been shown to enhance its photostability. acs.org This is attributed to the synergistic effect of the UV-absorbing MDSA and the shielding effect of the LDH layers.

Thermal Stability Enhancement of Intercalated this compound within Host Structures

A notable advantage of intercalating this compound into LDH host structures is the significant enhancement of its thermal stability. acs.org Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) have shown that the decomposition temperature of MDSA is markedly higher after intercalation.

For pure MDSA, decomposition begins at a lower temperature. In contrast, for ZnAl-MDSA LDH, the onset of decomposition is observed at a much higher temperature, around 320 °C. rsc.org This increased thermal stability is attributed to the host-guest interactions between the MDSA anions and the LDH layers, which restrict the thermal motion of the organic molecules. This enhanced stability is crucial for the practical application of MDSA as a UV absorber in polymer composites, which are often processed at elevated temperatures. acs.org

Table 2: Thermal Decomposition Data

| Material | Onset of Decomposition (°C) |

| This compound (MDSA) | Lower than intercalated form |

| ZnAl-MDSA LDH | ~320 |

This table is based on thermal analysis data of this compound and its intercalated form in Zn-Al Layered Double Hydroxides. rsc.org

Despite a comprehensive search for research on the applications of this compound in the fabrication of nanomaterials, no specific studies detailing its use in creating nanoparticles through metal complexation or other methods were identified.

The search results provided general information on the synthesis of nanoparticles using other organic compounds, such as salicylic (B10762653) acid, theophylline (B1681296) derivatives, and various plant extracts, but none specifically mentioned this compound. This suggests that the use of this compound in nanomaterial science is not a widely researched or published area, or at least is not indexed under the keywords used in the search.

Consequently, due to the lack of available scientific literature and data on this specific topic, the section on "Nanomaterial Fabrication Incorporating this compound" cannot be developed with the required detailed research findings and data tables.

Advanced Applications and Emerging Research Directions for 5,5 Methylenedisalicylic Acid

Supramolecular Assembly and Host-Guest Interactions with 5,5'-Methylenedisalicylic Acid

Design and Characterization of Supramolecular Architectures

The design and synthesis of novel supramolecular architectures using this compound as a primary building block is a focal point of current research. The inherent characteristics of the molecule, including the presence of two salicylic (B10762653) acid moieties connected by a flexible methylene (B1212753) bridge, allow for a diverse range of intermolecular interactions. These interactions are pivotal in the self-assembly processes that lead to the formation of intricate and functional supramolecular structures.

Researchers are actively exploring various strategies to control the assembly of this compound into predictable and well-defined architectures. These strategies often involve the use of co-crystallization techniques, where the target molecule is combined with other complementary molecules to form multi-component crystals with unique properties. The selection of co-formers is crucial and is guided by the principles of molecular recognition and the desired hydrogen bonding patterns.

The characterization of these supramolecular architectures is heavily reliant on single-crystal X-ray diffraction. This powerful analytical technique provides detailed insights into the three-dimensional arrangement of molecules within the crystal lattice, revealing crucial information about bond lengths, bond angles, and the nature of intermolecular contacts. Such data is indispensable for understanding the principles that govern the self-assembly process and for the rational design of new materials with tailored functionalities.

While extensive research has been conducted on related salicylic acid derivatives, detailed structural studies specifically on supramolecular assemblies of pure this compound or its co-crystals are still an emerging area. The development of metal-organic frameworks (MOFs) using this ligand also presents a promising avenue for creating porous materials with potential applications in catalysis, gas storage, and separation technologies.

| Compound Name | Molecular Formula |

| This compound | C₁₅H₁₂O₆ |

Investigation of Hydrogen Bonding Networks in this compound Systems

Hydrogen bonding plays a paramount role in dictating the structure and properties of molecular solids, and systems involving this compound are no exception. The molecule possesses multiple hydrogen bond donors (hydroxyl and carboxylic acid groups) and acceptors (carbonyl and hydroxyl oxygens), making it an ideal candidate for the formation of robust and extensive hydrogen bonding networks.

The investigation of these networks is fundamental to understanding the stability and physical properties of the resulting crystalline materials. The carboxylic acid groups can form strong dimeric synthons, a common and predictable motif in crystal engineering. Furthermore, the hydroxyl groups can participate in both intramolecular and intermolecular hydrogen bonds, adding another layer of complexity and control over the final supramolecular arrangement.

Detailed analysis of the hydrogen bonding patterns in crystalline this compound and its derivatives provides valuable information on the preferred modes of interaction. This knowledge is crucial for predicting and designing new crystal structures with desired properties, such as improved solubility, stability, and bioavailability in the context of pharmaceutical applications.

Computational and Theoretical Studies of 5,5 Methylenedisalicylic Acid

Molecular Docking and Virtual Screening Applications of 5,5'-Methylenedisalicylic Acid

Molecular docking and virtual screening are pivotal computational techniques in modern drug discovery. mdpi.com They are used to predict the preferred orientation of a molecule when bound to a target and to screen large libraries of compounds for potential biological activity. mdpi.com

Molecular docking is instrumental in elucidating the mechanism of action of potential drug candidates by analyzing their interactions with biological targets. mdpi.com For derivatives of this compound, these studies have been crucial in identifying and optimizing interactions with protein targets.

A notable example involves the identification of 5,5′-methylenedi-2,3-cresotic acid, an analogue of this compound, as a potent inhibitor of the HMGB1·CXCL12 heterocomplex, which is involved in inflammatory processes. nih.gov Through structure-based virtual screening, this compound was identified as a binder to both HMGB1 and CXCL12. nih.gov

Docking simulations revealed the specific interactions stabilizing the ligand-protein complex. Key interactions include:

Salt Bridges: A significant salt bridge forms between the carboxylate group of the ligand and the guanidinium (B1211019) groups of conserved arginine residues (R23 and R109) on the target protein. nih.gov

Hydrophobic Interactions: The phenyl groups of the ligand engage in hydrophobic interactions with a hydrophobic patch at the interface of the two helices of the HMG boxes. nih.gov

These detailed interaction analyses provide a rational basis for the compound's inhibitory activity and guide future efforts in designing more potent inhibitors for anti-inflammatory purposes. nih.gov

| Interaction Type | Ligand Group (5,5′-methylenedi-2,3-cresotic acid) | Target Residues (HMGB1) | Significance |

|---|---|---|---|

| Salt Bridge | Carboxylate | Arginine (R23, R109) | Primary anchoring interaction |

| Hydrophobic | Phenyl Groups | Hydrophobic patch on HMG boxes | Stabilizes the complex |

A pharmacophore model represents the essential steric and electronic features necessary for a molecule to interact with a specific biological target. mdpi.com These models are generated based on the structure of a known ligand-target complex and are used as 3D queries to screen compound libraries for molecules with similar features. researchgate.netmdpi.com

For analogues of this compound, pharmacophore models have been developed based on the features of known HMGB1 ligands. nih.gov The identification of 5,5′-methylenedi-2,3-cresotic acid was refined based on its ability to match the predicted pharmacophoric features, confirming the model's utility. nih.gov A typical structure-based pharmacophore model includes features such as:

Hydrogen Bond Acceptors: To interact with donor groups on the protein.

Hydrogen Bond Donors: To interact with acceptor groups on the protein.

Aromatic Rings: For potential π-π stacking or hydrophobic interactions.

Hydrophobic Centers: To engage with nonpolar pockets in the binding site.

The validation of such models is critical and is often performed by screening a test database containing known active and inactive molecules to ensure the model can effectively distinguish between them. mdpi.com The successful identification of potent inhibitors validates the steric and electronic features defined in the pharmacophore model, confirming their appropriateness for interacting with the target. nih.gov

Quantum Chemical Calculations on this compound

Quantum chemical calculations are used to understand the electronic structure of molecules, which governs their stability, reactivity, and properties. usc.edu These methods, rooted in quantum mechanics, provide detailed information about electron distribution and energy levels. science.gov

Quantum chemical methods like Density Functional Theory (DFT) can predict various electronic properties of this compound. These calculations are fundamental to understanding its chemical behavior. researchgate.net Key parameters derived from these calculations include:

Electron Density Distribution: Reveals the electron-rich and electron-deficient regions of the molecule, indicating sites prone to electrophilic or nucleophilic attack.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals are crucial for predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Electrostatic Potential (ESP): The ESP map illustrates the charge distribution and is used to predict non-covalent interaction sites, such as those involved in hydrogen bonding.

These theoretical calculations can estimate reaction pathways and transition state energies, offering predictive power in the discovery of new chemical reactions and the design of novel catalysts. rsc.org

| Calculated Property | Information Provided | Relevance to Reactivity |

|---|---|---|

| HOMO-LUMO Gap | Energy difference between frontier orbitals | Indicates chemical reactivity and kinetic stability |

| Electron Density | Distribution of electrons in the molecule | Identifies nucleophilic and electrophilic sites |

| Electrostatic Potential (ESP) | Molecular charge distribution | Predicts sites for non-covalent interactions |

Molecular Dynamics Simulations of this compound and its Biological/Material Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement and interactions of atoms and molecules over time. youtube.com This technique is invaluable for studying the stability of ligand-protein complexes and understanding how small molecules like this compound interact with complex biological environments such as cell membranes. nih.govsamipubco.com

MD simulations have been used to investigate the effects of the closely related salicylate (B1505791) molecule on the properties of lipid bilayers, which are primary components of cell membranes. nih.gov In these simulations, salicylate was observed to associate at the water-lipid interface, adopting a nearly perpendicular orientation and penetrating into the bilayer. nih.gov

Key findings from such simulations include:

Interaction Stability: MD simulations can confirm the stability of binding poses predicted by molecular docking, showing that the ligand remains in the active site over the simulation time. nih.gov

Conformational Changes: The simulations reveal how the ligand and the target molecule (e.g., protein or lipid bilayer) may change their conformations to accommodate each other.

Impact on Biological Structures: The association of salicylate with a dipalmitoylphosphatidylcholine (DPPC) bilayer was shown to affect membrane properties, including a reduction in the membrane area and an increased ordering of the lipid acyl tails. nih.gov

These simulations offer atomic-level detail on the dynamic interactions between a molecule and its environment, providing insights into its mechanism of action and its effects on biological systems. nih.gov

Analytical Methodologies Employed in 5,5 Methylenedisalicylic Acid Research

Advanced Spectroscopic Techniques for Structural and Electronic Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure and electronic properties of 5,5'-Methylenedisalicylic acid.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the analysis of MDSA, characteristic absorption bands are observed that correspond to the various vibrational modes of its constituent groups. For instance, the FT-IR spectrum of a related compound, salicylic (B10762653) acid, shows O-H and C-H stretching vibrations, as well as C=O asymmetric stretching and C=C phenolic stretching peaks. Specifically, the presence of hydroxyl (-OH) and carboxylic acid (-COOH) groups gives rise to distinct peaks. The O-H stretching vibrations typically appear as a broad band in the region of 3500-2500 cm⁻¹, while the C=O stretching of the carboxylic acid is observed around 1720-1680 cm⁻¹. farmaceut.orgtpcj.org The aromatic C=C stretching vibrations can be seen in the 1600-1450 cm⁻¹ region. tpcj.orgresearchgate.net

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light promotes electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of MDSA in ethanol (B145695) exhibits a maximum absorption (λmax) at 312 nm. chemicalbook.com Studies on similar compounds like salicylic acid have shown absorption peaks that can shift based on the molecular environment, indicating the sensitivity of this technique to structural and electronic changes. researchgate.net The extent of conjugation in a molecule significantly affects its UV-Vis absorption; as conjugation increases, the wavelength of maximum absorption tends to shift to longer wavelengths. utoronto.ca

Mass Spectrometry (MS): Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₅H₁₂O₆), the expected molecular weight is approximately 288.25 g/mol . drugfuture.comchemicalbook.com Mass spectrometry analysis would confirm this molecular weight, providing strong evidence for the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. Both ¹H and ¹³C NMR are used to characterize this compound.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to each other. For MDSA, distinct signals would be expected for the aromatic protons, the methylene (B1212753) bridge protons (-CH₂-), and the acidic protons of the hydroxyl and carboxylic acid groups.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of different types of carbon atoms in the molecule. Each unique carbon atom in the MDSA structure would give rise to a separate signal, with the chemical shifts providing clues about their bonding environment (e.g., aromatic, methylene, carbonyl).

| Technique | Compound | Observed Features | Reference |

|---|---|---|---|

| FT-IR | Salicylic Acid | O-H and C-H stretching, C=O asymmetric stretching, C=C phenolic stretching | |

| UV-Vis | This compound | λmax at 312 nm in Ethanol | chemicalbook.com |

| Mass Spec | This compound | Molecular Weight ~288.25 g/mol | drugfuture.comchemicalbook.com |

| NMR | This compound | Distinct signals for aromatic, methylene, and acidic protons in ¹H NMR; unique signals for each carbon type in ¹³C NMR | rsc.org |

Chromatographic Separation and Quantification Methods for this compound and its Metabolites

Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the analysis of non-volatile and thermally unstable compounds like MDSA. A common approach is reverse-phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase. For the analysis of this compound, a mobile phase consisting of acetonitrile, water, and an acid like phosphoric acid is often employed. sielc.com For applications compatible with mass spectrometry, formic acid can be used as a replacement for phosphoric acid. sielc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is typically achieved using a UV detector set at a wavelength where MDSA shows strong absorbance. sielc.com HPLC methods can be scaled up for preparative separation to isolate impurities. sielc.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reverse Phase (e.g., Newcrom R1, C18) | sielc.com |

| Mobile Phase | Acetonitrile/Water/Phosphoric Acid (or Formic Acid for MS) | sielc.com |

| Detection | UV Detector | sielc.com |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction techniques are fundamental for determining the arrangement of atoms within a crystalline solid, providing precise information about bond lengths, bond angles, and crystal packing.

Single-Crystal X-ray Diffraction: This technique provides the most detailed three-dimensional structural information. By analyzing the diffraction pattern of a single crystal of this compound, the exact positions of all atoms in the molecule can be determined, leading to a complete elucidation of its molecular geometry and intermolecular interactions in the solid state.

Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline samples. It provides a characteristic diffraction pattern, or "fingerprint," for a crystalline solid. This technique is valuable for identifying the crystalline form of MDSA, assessing its purity, and studying polymorphism. For instance, in a study of 5,5′-Methylenedisalicylic acid intercalated into a layered double hydroxide, PXRD was used to determine the increase in the basal spacing, confirming the successful intercalation of the MDSA anions. acs.org

Thermal Analysis Techniques

Thermal analysis methods are used to study the physical and chemical properties of materials as a function of temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. For this compound, TGA can be used to determine its thermal stability and decomposition temperature. A study showed that the thermal stability of MDSA was significantly enhanced after being intercalated into a layered double hydroxide. acs.org

Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference as they are subjected to the same heating program. filab.fr This technique can detect physical transitions such as melting and crystallization, as well as chemical reactions like decomposition. filab.frprimeprocesssafety.com The DTA curve for MDSA would show endothermic peaks corresponding to melting and exothermic peaks for decomposition, providing valuable information about its thermal behavior. slideshare.net In one study, TGA-DTA curves were used to investigate the complex supramolecular host-guest interactions of MDSA intercalated in a layered double hydroxide. acs.org

| Technique | Property Measured | Significance for MDSA | Reference |

|---|---|---|---|

| TGA | Mass change vs. Temperature | Determines thermal stability and decomposition temperature. | acs.org |

| DTA | Temperature difference vs. Temperature | Identifies melting point, crystallization, and decomposition events. | acs.orgfilab.fr |

Microscopic Techniques for Morphological and Nanoscale Characterization

Microscopic techniques are employed to visualize the surface morphology and internal structure of materials at the micro- and nanoscale.

Transmission Electron Microscopy (TEM): TEM provides high-resolution images of the internal structure of a material. For samples containing this compound, such as nanoparticles or composites, TEM can reveal information about the size, shape, and distribution of the MDSA-containing entities.

Scanning Electron Microscopy (SEM): SEM is used to obtain high-resolution images of the surface topography of a sample. nih.gov It can be used to study the crystal morphology of this compound, providing insights into its crystalline habit and surface features. In studies involving MDSA in composite materials, SEM can be used to examine the dispersion and morphology of the MDSA within the matrix.

Future Perspectives and Research Challenges for 5,5 Methylenedisalicylic Acid

Development of Next-Generation 5,5'-Methylenedisalicylic Acid-Based Therapeutics and Drug Delivery Systems

This compound serves as a foundational building block for more intricate pharmaceutical compounds. nih.govnordmann.global Its dual salicylic (B10762653) acid moieties present a unique opportunity for the development of novel therapeutics and advanced drug delivery systems. A significant area of future research lies in its use as a monomer for creating biodegradable polymers, particularly polyanhydrides and poly(anhydride-esters). nih.govnih.gov

Polyanhydrides are a class of biodegradable polymers recognized for their utility as vehicles for controlled drug delivery. nih.gov Their synthesis can be scaled up from readily available starting materials, and their structures can be synthetically modified to achieve desired properties. nih.gov A key feature of these polymers is their biocompatibility and biodegradability, breaking down into non-toxic metabolites that are easily cleared by the body. nih.gov The rate of drug release from polyanhydride-based systems is often governed by the polymer's erosion rate, which can be fine-tuned by altering the polymer's structure, composition, and hydrophobicity. nih.gov

Future research will likely focus on incorporating this compound into poly(anhydride-ester) backbones. This would create polymers that degrade into the parent compound and other biocompatible molecules. The inherent anti-inflammatory properties of the salicylic acid units could be leveraged for localized and sustained therapeutic effects. For instance, polymers based on 5-aminosalicylic acid, a related compound, have been synthesized for potential colon-specific drug delivery to treat inflammatory bowel disease. nih.govnih.gov Similar strategies could be envisioned for this compound, potentially for applications in treating localized inflammation or as a component in medical implants to reduce foreign body response.

A critical challenge in this area is the synthesis of high-molecular-weight polymers. While melt-condensation is a common method for producing polyanhydrides, it often requires high temperatures that can degrade sensitive monomers. nih.gov Solution polymerization offers a milder alternative but demands precise stoichiometry and can result in lower yields. nih.gov Future investigations will need to optimize polymerization techniques for this compound to produce polymers with the desired molecular weight and polydispersity for specific therapeutic applications.

Table 1: Potential Therapeutic Applications and Polymer Systems for this compound

| Potential Therapeutic Area | Polymer System | Rationale for Use |

| Localized Anti-Inflammatory Treatment | Poly(anhydride-ester) | Controlled release of this compound at the site of inflammation. |

| Bioresorbable Medical Implants | Polyanhydride Copolymers | The polymer matrix provides mechanical support while its degradation product offers therapeutic benefits. |

| Colon-Specific Drug Delivery | pH-Sensitive Hydrogels | Targeted release in the lower gastrointestinal tract for treating conditions like ulcerative colitis. nih.gov |

Sustainable Synthesis and Environmental Impact Mitigation Strategies for this compound Production

The traditional synthesis of this compound involves the condensation of salicylic acid with formaldehyde (B43269) in the presence of a strong acid like sulfuric acid. While effective, this method relies on petroleum-derived feedstocks and harsh reaction conditions, which are characteristic of less environmentally friendly processes. The future of this compound production will undoubtedly be shaped by the principles of green chemistry.

A key research direction is the utilization of renewable starting materials. Salicylic acid itself can be derived from natural sources like wintergreen oil (methyl salicylate). google.comnih.gov Research has demonstrated the synthesis of salicylic acid from wintergreen oil using green chemistry methods, which has been shown to produce a product with lower cytotoxicity compared to synthetically derived salicylic acid. nih.gov This approach could be extended to the production of "greener" this compound.

Another promising avenue is the exploration of biocatalysis. Enzymes offer a highly selective and efficient alternative to traditional chemical catalysts, operating under mild conditions and reducing the generation of hazardous waste. nih.gov Research into biocatalysis for drug synthesis has shown that enzymes can significantly shorten multi-step syntheses and improve the regio- and stereoselectivity of reactions. nih.gov The development of specific enzymes, such as laccases or peroxidases, for the targeted coupling of salicylic acid molecules could lead to a more sustainable and atom-economical synthesis of this compound. Lipase-catalyzed polycondensations are also being explored for the synthesis of polyesters, which could be a viable green route for creating polymers from this compound. nih.gov

Mitigating the environmental impact of production also involves minimizing waste and avoiding toxic solvents. The use of salicylic acid as a bio-based, natural Brønsted acid catalyst in solvent-free reactions has been reported for the synthesis of other complex molecules, highlighting a potential pathway for greener catalytic processes. chemmethod.comresearchgate.net

Table 2: Comparison of Synthesis Strategies for this compound

| Synthesis Strategy | Starting Materials | Catalysts/Reagents | Key Advantages | Research Challenges |

| Traditional Method | Salicylic Acid, Formaldehyde | Sulfuric Acid | Established, high yield | Use of harsh acids, petroleum-based formaldehyde |

| Green Chemistry Approach | Natural Salicylic Acid (from Wintergreen Oil), Bio-based Aldehydes | Solid Acid Catalysts, Biocatalysts | Renewable feedstocks, milder conditions, potentially lower toxicity of products. google.comnih.gov | Catalyst development, process optimization, economic viability |

| Biocatalytic Synthesis | Salicylic Acid | Specific Enzymes (e.g., Laccases, Peroxidases) | High selectivity, mild reaction conditions, reduced waste. nih.gov | Enzyme discovery and engineering, long-term catalyst stability |

Multidisciplinary Research Synergies and Collaborative Opportunities Involving this compound

The multifaceted potential of this compound necessitates a collaborative research approach, integrating expertise from various scientific disciplines. The development of this compound from a basic chemical intermediate to a high-value product for advanced applications will depend on the synergy between chemists, materials scientists, biomedical researchers, and chemical engineers.

Chemistry and Materials Science: The synthesis of novel polymers and resins from this compound is a prime area for collaboration. Chemists can focus on designing and synthesizing new derivatives and polymer architectures, while materials scientists can characterize the physical, mechanical, and thermal properties of these new materials. A patent for producing renewable bisphenols and resins from salicylic acid highlights the potential for creating sustainable alternatives to petroleum-based plastics, a field ripe for such interdisciplinary work. google.com

Biomedical Engineering and Pharmaceutical Sciences: The development of this compound-based drug delivery systems requires a close partnership between polymer chemists and biomedical researchers. While chemists synthesize and characterize the polymers, biomedical engineers and pharmacists can design and fabricate drug delivery devices (e.g., microspheres, implants, hydrogels) and evaluate their biocompatibility and drug release kinetics in vitro and in vivo. nih.govnih.gov